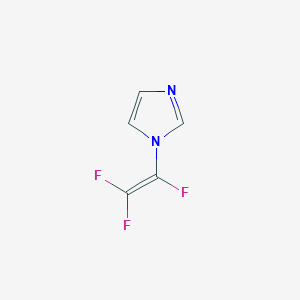
1H-Imidazole, 1-(1,2,2-trifluoroethenyl)-
Cat. No. B8427180
M. Wt: 148.09 g/mol
InChI Key: YHVFBCJICNETLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08637601B2
Procedure details


Into a 50 ml autoclave were poured 0.20 g (5 mmol) of metallic potassium and tetrahydrofuran (10 ml), and the inside of the autoclave was cooled to −78° C., and evacuation and replacement by nitrogen were carried out three times. Then thereto was added a solution obtained by dissolving 1.36 g (20 mmol) of imidazole in tetrahydrofuran (10 ml) at 10° C. over 30 minutes under pressurized nitrogen atmosphere. Thereafter tetrafluoroethylene (TFE) was introduced until the inside pressure of the system reached 0.1 MPa·G. Then the temperature of the reaction system was increased to 100° C., and TFE was further introduced to maintain the inside pressure of the reaction system at 0.3 to 0.5 MPa·G. Supply of TFE was stopped when the amount of TFE reached 1.1 equivalents (2.2 g=22 mmol) to imidazole, and stirring was continued at 100° C. Eight hours after starting of the stirring, the inside of the reaction system was brought to room temperature, followed by evacuation to terminate the reaction. To this crude reaction product was added 1.42 g (10 mmol) of ethyl trifluoroacetate, and it was confirmed by a 19F-NMR analysis based on ethyl trifluoroacetate that 1-(1,1,2,2-tetrafluoroethyl)imidazole had been produced at yield of 55% and 1-(1,2,2-trifluoroethenyl)imidazole had been produced at yield of 23%. Also according to gas chromatography, it was confirmed that 9% of imidazole remained.











[Compound]
Name
19F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Yield
55%
Identifiers


|
REACTION_CXSMILES
|
[K].N1C=CN=C1.FC(F)=C(F)F.FC(F)(F)C(OCC)=O.[F:22][C:23]([N:28]1[CH:32]=[CH:31][N:30]=[CH:29]1)(F)[CH:24]([F:26])[F:25]>O1CCCC1>[F:22][C:23]([N:28]1[CH:32]=[CH:31][N:30]=[CH:29]1)=[C:24]([F:26])[F:25] |^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(F)F)(F)N1C=NC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[K]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
1.36 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(=C(F)F)F
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(=C(F)F)F
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(=C(F)F)F
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(=C(F)F)F
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
Step Nine
|
Name
|
|
|
Quantity
|
1.42 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OCC)(F)F
|
Step Ten
[Compound]
|
Name
|
19F
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then thereto was added a solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then the temperature of the reaction system was increased to 100° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the inside pressure of the reaction system at 0.3 to 0.5 MPa·G
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was continued at 100° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Eight hours
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was brought to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to terminate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To this crude reaction product
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(=C(F)F)N1C=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 55% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
